molecular formula C17H18N6O3 B2438275 3-methyl-6-(4-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2310098-98-5

3-methyl-6-(4-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2438275
CAS No.: 2310098-98-5
M. Wt: 354.37
InChI Key: JMSQTTBKAXAZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-(4-(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a molecular formula of C17H18N6O3 and a molecular weight of 354.37. This compound is primarily used for research purposes and is not suitable for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its potential therapeutic properties, although it is not suitable for human use.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

This compound is unique due to its specific structure and functional groups. Similar compounds include other pyrimidinone derivatives and piperazine-containing compounds. These compounds may have similar applications but differ in their chemical properties and biological activities.

List of Similar Compounds

  • Pyrimidinone derivatives

  • Piperazine-containing compounds

  • Other heterocyclic compounds with similar functional groups

Properties

IUPAC Name

3-methyl-6-[4-(4-oxopyrido[1,2-a]pyrimidin-2-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-20-15(24)10-14(19-17(20)26)22-8-6-21(7-9-22)13-11-16(25)23-5-3-2-4-12(23)18-13/h2-5,10-11H,6-9H2,1H3,(H,19,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSQTTBKAXAZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CCN(CC2)C3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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